2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

Description

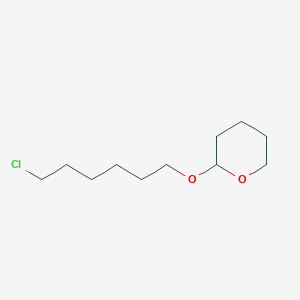

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chlorohexoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLOZSPDGPUSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317323 | |

| Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-84-9 | |

| Record name | NSC314555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran?

An In-Depth Technical Guide to the Physical Properties of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

Authored by a Senior Application Scientist

Introduction

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, a substituted pyran, is a heterocyclic compound with significant utility as an intermediate in organic synthesis.[1] Its bifunctional nature, featuring a reactive chloroalkane chain and a tetrahydropyranyl (THP) ether protecting group, makes it a valuable building block for the synthesis of more complex molecules, such as 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran. Understanding the precise physical properties of this compound is paramount for researchers and drug development professionals to ensure its proper handling, storage, and application in synthetic workflows, as well as for reaction optimization and purification processes. This guide provides a comprehensive overview of its key physical characteristics, grounded in available literature data and standard analytical principles.

Chemical Identity and Molecular Structure

A clear definition of a compound's identity is the foundation of all scientific investigation. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is unambiguously identified by a set of unique chemical descriptors.

-

CAS Number: 2009-84-9[2]

-

Molecular Formula: C₁₁H₂₁ClO₂[3]

-

IUPAC Name: 2-(6-chlorohexoxy)oxane[2]

-

Synonyms: 2-(6-Chlorohexyloxy)tetrahydropyran, 6-(Tetrahydropyranyloxy)hexyl chloride, 6-Chloro-1-hexyl 2-tetrahydropyranyl ether[1][2]

-

InChI Key: XOLOZSPDGPUSFV-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1CCOC(C1)OCCCCCCCl[2]

The molecule consists of a central tetrahydropyran ring connected via an ether linkage to a six-carbon alkyl chain, which is terminated by a chlorine atom. This structure is visualized below.

Caption: 2D Structure of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran.

Core Physical Properties: A Quantitative Overview

The physical state and behavior of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran under various conditions are dictated by its intermolecular forces and molecular structure. The data, primarily derived from chemical supplier literature, is summarized below for efficient reference.

| Physical Property | Value | Conditions | Source |

| Molecular Weight | 220.74 g/mol | N/A | [3] |

| Density | 1.03 g/mL | at 25 °C (lit.) | [3] |

| 1.01 ± 0.1 g/cm³ | at 20 °C (Calc.) | [1] | |

| Boiling Point | 133-135 °C | at 10 mmHg (lit.) | [3][4] |

| 125-127 °C | at 3 Torr | [1] | |

| Refractive Index (n_D) | 1.462 | at 20 °C (lit.) | [3] |

| 1.4639 | at 20 °C | [1] | |

| Solubility | Very slightly soluble | in Water (0.75 g/L at 25 °C, Calc.) | [1] |

| Flash Point | >110 °C (>230 °F) | Closed Cup | [3] |

| 97.3 ± 21.7 °C | Calculated | [1] | |

| Melting Point | Data not available | N/A | [4] |

Expert Insights:

-

Boiling Point: The high boiling point, which is reported under reduced pressure (10 mmHg), is indicative of the compound's relatively high molecular weight and polarity.[3][4] Attempting to distill this compound at atmospheric pressure would likely require very high temperatures, risking thermal decomposition. The use of vacuum distillation is therefore a critical and necessary technique for its purification.

-

Density: With a density slightly greater than water (1.03 g/mL at 25 °C), this compound will form the lower layer in an immiscible aqueous mixture, a key consideration for extraction and work-up procedures.[3]

-

Solubility: Its calculated low aqueous solubility is consistent with its structure, which is dominated by nonpolar hydrocarbon regions (the hexyl chain and pyran ring).[1] It is expected to be soluble in common organic solvents like ethers, chlorinated solvents, and hydrocarbons.

-

Refractive Index: The refractive index is a sensitive measure of purity. The literature value of 1.462 serves as a reliable benchmark for quality control during and after synthesis.[3]

Safety, Handling, and Storage

While comprehensive GHS hazard data is not consistently available across sources, the known physical properties and chemical class inform best practices for safe handling.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon) to maintain long-term stability.[4]

-

Handling: Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves and safety eyeshields, is essential to prevent skin and eye contact. Handling should be performed in a well-ventilated space or a chemical fume hood.[3]

-

Classification: It is classified as a combustible liquid (Storage Class 10), indicating it can ignite but is not readily flammable at ambient temperatures. It also has a WGK (German Water Hazard Class) rating of 3, signifying it is highly hazardous to water.

Methodologies for Physical Property Determination

The trustworthiness of physical data relies on the application of standardized, validated experimental protocols. While the specific reports for this compound are not detailed, the following outlines the authoritative methodologies used to determine these key properties.

Workflow for Boiling Point Determination under Reduced Pressure

The determination of a boiling point at reduced pressure is crucial for high-boiling, thermally sensitive compounds. The process involves a specialized distillation setup.

Caption: Workflow for Vacuum Distillation to Determine Boiling Point.

Causality and Rationale:

-

Vacuum Application: By reducing the pressure above the liquid, the boiling point is significantly lowered. This is governed by the Clausius-Clapeyron relation. This prevents the compound from decomposing at the high temperatures that would be required for boiling at atmospheric pressure.

-

Thermometer Placement: The thermometer bulb must be positioned just below the level of the side-arm leading to the condenser. This ensures that the temperature recorded is that of the vapor in equilibrium with the boiling liquid, which is the definition of the boiling point.

-

Stable Plateau: A stable temperature reading during distillation indicates that a pure substance is boiling. This is the value that is recorded as the boiling point at the corresponding pressure measured by the manometer.

Refractive Index Measurement

The refractive index is determined using an Abbe refractometer, a standard and highly accurate instrument.

Step-by-Step Protocol:

-

Calibration: Ensure the refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran onto the clean, dry prism surface.

-

Temperature Control: Allow the sample to equilibrate to a specific temperature, typically 20°C, using the instrument's integrated water bath. Temperature is critical as the refractive index is temperature-dependent.

-

Measurement: Close the prism and adjust the instrument's optics until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. The value is reported along with the temperature (e.g., n²⁰/D, where 20 is the temperature and D refers to the sodium D-line wavelength used as the light source).

Conclusion

This guide has synthesized the available data on the physical properties of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. The provided quantitative values for density, boiling point, and refractive index serve as critical parameters for its use in synthetic chemistry. The discussion of its structural characteristics and the rationale behind standard analytical procedures offers researchers the necessary context for its confident and safe application in the laboratory.

References

-

PubChem. (n.d.). 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Retrieved from [Link]

Sources

- 1. CAS # 2009-84-9, 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, 2-(6-Chlorohexyloxy)tetrahydropyran, 6-(Tetrahydropyranyloxy)hexyl chloride, 6-Chloro-1-hexyl 2-tetrahydropyranyl ether, NSC 314555 - chemBlink [chemblink.com]

- 2. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | C11H21ClO2 | CID 329803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

<

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, a valuable bifunctional molecule in organic synthesis. The document outlines a robust and reproducible protocol for the acid-catalyzed protection of 6-chloro-1-hexanol with 3,4-dihydro-2H-pyran (DHP) to form the corresponding tetrahydropyranyl (THP) ether.[1] We delve into the mechanistic underpinnings of this protection strategy, the rationale for reagent selection, and a step-by-step experimental procedure. Furthermore, this guide details the critical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing benchmark data for product verification. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of Bifunctional Linkers

In the intricate landscape of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of another is paramount. This necessity has given rise to the extensive use of protecting groups, which temporarily mask a reactive site, allowing for chemical transformations elsewhere in the molecule.[2][3] The target molecule, 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, is a prime example of a molecule designed with this strategy in mind. It incorporates two key functionalities: a reactive terminal alkyl chloride and a hydroxyl group masked as a tetrahydropyranyl (THP) ether.

The THP ether is a widely employed protecting group for alcohols due to its ease of installation, stability across a broad spectrum of non-acidic reaction conditions (including exposure to organometallics, hydrides, and strong bases), and straightforward removal under mild acidic conditions.[2][4][5] This stability profile allows chemists to perform a variety of nucleophilic substitution reactions at the terminal chloro group without affecting the protected alcohol.[1] Subsequently, the latent hydroxyl group can be unmasked, providing a handle for further synthetic manipulations. This dual functionality makes 2-(6-chlorohexyloxy)tetrahydro-2H-pyran a versatile building block in the synthesis of complex molecules, such as pharmaceuticals and specialty polymers.

Synthesis Methodology: The Chemistry of THP Ether Formation

The synthesis of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran is achieved through the acid-catalyzed addition of 6-chloro-1-hexanol to 3,4-dihydro-2H-pyran (DHP).[6][7] This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the alcohol.[2][5][8]

Reaction Mechanism

The mechanism for this transformation can be dissected into three key steps:

-

Protonation of Dihydropyran: The acid catalyst protonates the electron-rich double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.[5]

-

Nucleophilic Attack: The hydroxyl group of 6-chloro-1-hexanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[5]

-

Deprotonation: A base (typically the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[2][5]

Caption: Mechanism of THP Protection of Alcohols.

Catalyst Selection: The Role of Pyridinium p-Toluenesulfonate (PPTS)

While various Brønsted and Lewis acids can catalyze this reaction, pyridinium p-toluenesulfonate (PPTS) is often the catalyst of choice.[6][7][9] PPTS is a mild, crystalline, and non-hygroscopic solid, making it easy to handle.[10] Its mild acidity is particularly advantageous when working with substrates that may be sensitive to stronger acids, minimizing the risk of side reactions such as polymerization of DHP or degradation of the starting material.[10][11]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 6-Chloro-1-hexanol | 136.61 | 10.0 g | 0.0732 | 1.0 |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 7.40 g (8.0 mL) | 0.0879 | 1.2 |

| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 0.37 g | 0.00146 | 0.02 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Assembly: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1-hexanol (10.0 g, 0.0732 mol) and anhydrous dichloromethane (100 mL).

-

Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (8.0 mL, 0.0879 mol).[11]

-

Catalyst Introduction: Add pyridinium p-toluenesulfonate (0.37 g, 0.00146 mol) to the reaction mixture.[11]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Wash the organic layer with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product and concentrate in vacuo to yield 2-(6-chlorohexyloxy)tetrahydro-2H-pyran as a colorless oil.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The molecular formula is C₁₁H₂₁ClO₂ with a molecular weight of 220.74 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.57 | t | 1H | O-CH-O (anomeric proton) |

| ~3.87 | m | 1H | THP ring proton |

| ~3.73 | m | 1H | -OCH₂- (from hexyl chain) |

| ~3.52 | t, J=6.7 Hz | 2H | -CH₂Cl |

| ~3.49 | m | 1H | THP ring proton |

| ~3.38 | m | 1H | -OCH₂- (from hexyl chain) |

| ~1.78 | m | 2H | -CH₂- adjacent to -CH₂Cl |

| ~1.50-1.70 | m | 6H | THP ring protons |

| ~1.30-1.45 | m | 4H | -CH₂-CH₂- (central hexyl protons) |

Note: The chemical shifts for the THP ring protons can be complex due to overlapping signals and diastereotopicity.[12] The key diagnostic signal is the acetal proton (O-CH-O) around 4.57 ppm.[13]

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~98.8 | O-CH-O (anomeric carbon) |

| ~67.1 | -OCH₂- (from hexyl chain) |

| ~62.3 | O-CH₂- (THP ring) |

| ~45.0 | -CH₂Cl |

| ~32.5 | -CH₂- adjacent to -CH₂Cl |

| ~30.7 | THP ring carbon |

| ~29.4 | -CH₂- (hexyl chain) |

| ~26.6 | -CH₂- (hexyl chain) |

| ~25.7 | -CH₂- (hexyl chain) |

| ~25.4 | THP ring carbon |

| ~19.6 | THP ring carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, the spectrum is characterized by:

-

C-H stretching (alkane): Strong absorptions around 2940-2860 cm⁻¹

-

C-O stretching (ether/acetal): Strong, characteristic absorptions in the 1150-1050 cm⁻¹ region. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the successful protection of the alcohol.

-

C-Cl stretching: A weak to medium absorption in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) may be weak or absent. Key fragments would correspond to the loss of the chlorohexyloxy side chain or cleavage of the THP ring.

-

Isotopic Pattern: A crucial diagnostic feature for chlorine-containing compounds is the presence of an M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two peaks for the molecular ion (and any chlorine-containing fragments) separated by two mass units, with a relative intensity ratio of approximately 3:1.[14][15][16] This provides definitive evidence for the presence of a single chlorine atom in the molecule.

Safety and Handling

-

6-Chloro-1-hexanol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

-

3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor.[18][19][20] It is also an irritant and may cause an allergic skin reaction.[18][20] Handle in a well-ventilated fume hood, away from ignition sources.[18][19][21]

-

Pyridinium p-toluenesulfonate (PPTS): May cause respiratory tract, skin, and eye irritation. Avoid inhalation of dust.[17]

-

Dichloromethane (DCM): A volatile solvent. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.[17][18][19][20]

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran. The use of PPTS as a mild acid catalyst ensures high yields and minimizes side product formation. The comprehensive characterization data provided, including detailed NMR, IR, and MS analysis, serves as a benchmark for researchers to verify the successful synthesis and purity of this versatile bifunctional intermediate. The strategic combination of a reactive alkyl halide and a protected alcohol makes this compound a valuable asset for complex organic synthesis in various fields, including medicinal chemistry and materials science.

References

-

Basu, M. K., & S., B. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Leah4sci. (2019). THP group for protecting alcohols. YouTube. [Link]

-

Chemistry Steps. Protecting Groups For Alcohols. Chemistry Steps. [Link]

-

Royal Society of Chemistry. (2014). A comprehensive review on the chemistry and biology of 3,4-dihydro-2H-pyran and its derivatives. RSC Advances. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

ACS Publications. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. [Link]

-

Wikipedia. 3,4-Dihydropyran. Wikipedia. [Link]

-

Asian Journal of Chemistry. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]

-

Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

PubChem. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Mild Acid Catalysis: Focus on Pyridinium p-Toluenesulfonate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Marcel Dekker, Inc. (1998). poly(4-vinylpyridinium p-toluenesulfonate) as a polymer-supported catalyst for hydrolysis of tetrahydropyranyl ethers. Taylor & Francis Online. [Link]

-

RDZ001 Safety Data Sheet. (2015). RDZ001. [Link]

-

ResearchGate. (2017). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube. [Link]

-

Common Organic Chemistry. Pyridinium p-Toluenesulfonate (PPTS). Common Organic Chemistry. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2-methoxy-2H-pyran. Thermo Fisher Scientific. [Link]

-

Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH & Co. KG. [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2H-pyran. Thermo Fisher Scientific. [Link]

-

Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

-

Modgraph. (1999). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

-

Figshare. (2016). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. Figshare. [Link]

-

ResearchGate. (2023). NMR spectra of THP (a) H and (b) C¹³. ResearchGate. [Link]

-

Matrix Fine Chemicals. 2-(6-CHLOROHEXYLOXY)TETRAHYDRO-2H-PYRAN. Matrix Fine Chemicals. [Link]

-

Arkat USA. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkat USA. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

SpectraBase. tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]

-

PubChem. 2-(2-Chloroethoxy)tetrahydro-2H-pyran. PubChem. [Link]

-

ChemSrc. Chemical Properties of 2H-Pyran-2-one, tetrahydro-6,6-dimethyl- (CAS 2610-95-9). ChemSrc. [Link]

-

Fisheries Research and Education Agency Repository. (2019). (S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl (E). Fisheries Research and Education Agency Repository. [Link]

Sources

- 1. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | 2009-84-9 | Benchchem [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. asianpubs.org [asianpubs.org]

- 10. nbinno.com [nbinno.com]

- 11. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. peptide.com [peptide.com]

- 18. chemos.de [chemos.de]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, a versatile bifunctional molecule pivotal in modern organic synthesis. We will delve into its fundamental properties, core applications as a protecting group, and its utility in the synthesis of biologically relevant molecules, providing expert insights for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a heterocyclic compound featuring a tetrahydropyran ring linked to a 6-chlorohexyl chain via an ether bond. This unique structure imparts bifunctionality, with the tetrahydropyranyl (THP) ether serving as a robust protecting group for alcohols and the terminal alkyl chloride providing a reactive site for nucleophilic substitution.

CAS Number: 2009-84-9[1]

Molecular Formula: C₁₁H₂₁ClO₂[1]

Molecular Weight: 220.74 g/mol

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Appearance | Liquid | |

| Density | 1.03 g/mL at 25 °C | |

| Boiling Point | 133-135 °C at 10 mmHg | |

| Refractive Index | n20/D 1.462 | |

| Solubility | Very slightly soluble in water (0.75 g/L at 25 °C, calculated) | [2] |

The Tetrahydropyranyl (THP) Ether: A Cornerstone of Protecting Group Chemistry

The primary utility of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran in complex organic synthesis, particularly in drug development, lies in the tetrahydropyranyl (THP) ether moiety. The THP group is a widely employed protecting group for hydroxyl functionalities due to its ease of installation, stability across a broad range of reaction conditions, and facile removal under mild acidic conditions.[3][4]

The Rationale for Protection: Ensuring Reaction Specificity

In multi-step syntheses, the presence of a reactive hydroxyl group can interfere with desired transformations at other sites within a molecule. The acidic proton of the hydroxyl group can be incompatible with organometallic reagents (e.g., Grignard or organolithium reagents) and basic conditions. Furthermore, the nucleophilic oxygen can compete in reactions targeting other functional groups. The THP group temporarily masks the hydroxyl group as an acetal, rendering it inert to these conditions.[4][5]

Mechanism of THP Ether Formation: An Acid-Catalyzed Addition

The formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is a classic example of an acid-catalyzed addition to a vinyl ether. The reaction is initiated by the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation of the resulting oxonium ion yields the THP ether and regenerates the acid catalyst.[4][5]

Caption: Mechanism of THP ether formation.

Deprotection: The Reversibility of Acetal Formation

The removal of the THP group is typically achieved by treating the protected alcohol with a mild acid in the presence of water or an alcohol.[5] This process is essentially the reverse of the protection step, relying on the acid-catalyzed hydrolysis of the acetal. Various acidic conditions can be employed, from mineral acids to Lewis acids and ion-exchange resins, allowing for tailored deprotection strategies that are compatible with other functional groups in the molecule.[3][6][7]

Caption: Mechanism of THP ether deprotection.

Synthesis and Application in Medicinal Chemistry

The synthesis of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran itself is a straightforward acid-catalyzed reaction between 6-chlorohexan-1-ol and 3,4-dihydro-2H-pyran. This precursor provides a building block where the hydroxyl group is pre-protected, allowing for subsequent reactions at the chloride terminus.

A notable application of this compound is in the synthesis of isothiocyanate derivatives with potential anti-inflammatory properties. For instance, 2-(6-chlorohexyloxy)tetrahydro-2H-pyran can be used to synthesize 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran. This highlights its role as a linker, where the THP-protected hydroxyl group allows for the selective introduction of the isothiocyanate functionality via nucleophilic substitution of the chloride. The resulting compound can then be deprotected to reveal the free alcohol, if required for biological activity or further modification.

Experimental Protocol: Protection of a Primary Alcohol

The following is a general, self-validating protocol for the protection of a primary alcohol using 3,4-dihydro-2H-pyran, which is the fundamental reaction for synthesizing compounds like 2-(6-chlorohexyloxy)tetrahydro-2H-pyran.

Materials:

-

Primary alcohol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus and appropriate stain

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of PPTS (typically 0.05-0.1 equivalents).

-

Add a slight excess of DHP (typically 1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates the formation of the THP ether.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Self-Validation: The use of a catalytic amount of a mild acid like PPTS minimizes the risk of side reactions, particularly with acid-sensitive substrates. Monitoring by TLC is a crucial self-validating step to ensure the reaction has gone to completion and to determine the appropriate time for quenching, thereby preventing potential degradation of the product. The aqueous workup with sodium bicarbonate neutralizes the acid catalyst, stopping the reaction and preventing accidental deprotection during purification.

Safety and Handling

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[9]

-

Inhalation: May cause respiratory tract irritation.[10]

-

Skin Contact: May cause skin irritation.[10]

-

Eye Contact: Causes eye irritation.[10]

-

Ingestion: May be harmful if swallowed.[10]

In case of exposure, it is important to seek fresh air, flush the affected skin or eyes with copious amounts of water, and seek medical attention.[10][11] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a valuable bifunctional reagent in organic synthesis. Its utility is primarily derived from the robust and reliable nature of the tetrahydropyranyl ether as a protecting group for alcohols. This allows for selective transformations at the terminal alkyl chloride, making it a useful building block in the synthesis of complex molecules, including those with potential therapeutic applications. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its effective and safe use in the research and development of new chemical entities.

References

-

Wenzel, N. I., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(11), 3328. Available at: [Link]

-

MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3049. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]

-

Khan Academy. (2019). THP group for protecting alcohols. YouTube. Available at: [Link]

-

ARKIVOC. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]

-

PubChem. (n.d.). 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Available at: [Link]

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]

-

ResearchGate. (2022). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Symmetry, 14(11), 2269. Available at: [Link]

-

ResearchGate. (2000). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Available at: [Link]

-

Al-Ostath, A., et al. (2013). Recent Advances in the Synthesis of 2H-Pyrans. Current Organic Chemistry, 17(10), 1030-1051. Available at: [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health and Medical Sciences, 5(2), 114-121. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Available at: [Link]

-

Roush, W. R., & Brown, B. B. (1993). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. The Journal of Organic Chemistry, 58(10), 2826–2833. Available at: [Link]

-

Lopez, J. C., et al. (1994). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. The Journal of Organic Chemistry, 59(23), 7038–7046. Available at: [Link]

Sources

- 1. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | C11H21ClO2 | CID 329803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 2009-84-9, 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, 2-(6-Chlorohexyloxy)tetrahydropyran, 6-(Tetrahydropyranyloxy)hexyl chloride, 6-Chloro-1-hexyl 2-tetrahydropyranyl ether, NSC 314555 - chemBlink [chemblink.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Nomenclature, Synthesis, and Application of C11H21ClO2 Isomers

Abstract

The molecular formula C11H21ClO2 represents a diverse array of constitutional isomers, each possessing unique chemical properties and reactivity profiles. This guide moves beyond a singular focus on one IUPAC name to provide a comprehensive framework for understanding this class of compounds. We will dissect the principles of IUPAC nomenclature for key isomeric structures, with a specific focus on undecyl chloroformate as a representative example. This document details robust synthetic methodologies, explores reaction mechanisms, and presents validated analytical protocols. Designed for researchers, scientists, and drug development professionals, this guide offers field-proven insights into the practical application and safe handling of these versatile chemical entities.

Deconstructing the Molecular Formula: The Principle of Isomerism

A molecular formula, such as C11H21ClO2, provides the elemental composition of a molecule but does not define its atomic arrangement.[1] Compounds sharing the same molecular formula but differing in their structural connectivity are known as constitutional isomers .[2] Consequently, there is no single IUPAC name for C11H21ClO2. The formula can represent numerous structures, including but not limited to:

-

Chlorinated Carboxylic Acids: A long-chain carboxylic acid with a chlorine substituent. For example, 11-chloroundecanoic acid.

-

Chlorinated Esters: An ester where the chlorine atom can be on either the acyl or the alkyl portion. For example, ethyl 9-chlorononanoate or 9-chlorononyl acetate.

-

Acyl Chlorides with Hydroxyl Groups: A less common arrangement due to potential intramolecular reactivity.

-

Chloroformate Esters: Esters of chloroformic acid, which are a focal point of this guide.[3]

Each of these isomers will have a distinct and unambiguous IUPAC name based on a systematic set of rules.[4][5] This guide will use undecyl chloroformate as a primary exemplar to explore the technical intricacies relevant to this molecular formula.

Mastering IUPAC Nomenclature: The Case of Undecyl Chloroformate

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring global uniformity and clarity.[4] Chloroformates are formally esters of chloroformic acid and their nomenclature follows a specific pattern.[3][6]

The IUPAC name for our exemplar isomer is undecyl carbonochloridate .[7] Let's dissect this name:

-

Identify the Parent Functional Group: The core functional group is a chloroformate, ROC(O)Cl.[3]

-

Name the Alkyl Group (R): The alkyl chain attached to the oxygen atom is an undecyl group (11 carbons).[8]

-

Name the Acyl Portion: The -C(O)Cl portion is derived from chloroformic acid. In IUPAC nomenclature for esters, the '-ic acid' is replaced with '-oate'.[9][10] However, for acyl halides, the parent acid name (carbonic acid, in this case) is modified. The name becomes "carbonochloridate".

-

Combine the Parts: The alkyl group name precedes the acyl name, resulting in "undecyl carbonochloridate".

This systematic approach can be applied to any chloroformate ester, providing a clear and descriptive name based on its structure.

Synthesis and Reaction Mechanisms: From Precursors to Products

Chloroformates are valuable reagents in organic synthesis, primarily used for the preparation of carbamates and carbonates.[3] Their synthesis requires careful handling of reactive precursors like phosgene or its safer surrogates.

Synthesis of Undecyl Chloroformate

The industrial preparation of chloroformates typically involves the reaction of an alcohol with phosgene (COCl2).[11] This process is highly efficient but involves the use of extremely toxic phosgene gas.[12]

Reaction: CH3(CH2)10OH + COCl2 → CH3(CH2)10OC(O)Cl + HCl

For laboratory-scale synthesis, safer phosgene equivalents like triphosgene (bis(trichloromethyl)carbonate, BTC) are preferred.[13][14] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Undecyl Chloroformate using Triphosgene

Objective: To synthesize undecyl chloroformate from 1-undecanol and triphosgene.

Materials:

-

1-Undecanol (1.0 eq)

-

Triphosgene (0.35 eq)

-

Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of 1-undecanol and pyridine in anhydrous DCM is prepared in a three-necked flask under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of triphosgene in anhydrous DCM is added dropwise to the cooled alcohol solution with vigorous stirring.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting alcohol.

-

Upon completion, the reaction mixture is filtered to remove pyridinium hydrochloride salt.

-

The filtrate is washed sequentially with cold dilute HCl, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude undecyl chloroformate.

-

Purification is achieved via vacuum distillation.[13]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Chloroformates are moisture-sensitive and will hydrolyze.[11] An inert atmosphere prevents this decomposition.

-

Low Temperature: The reaction is exothermic. Initial cooling controls the reaction rate and prevents the formation of side products, such as carbonates from the reaction of the chloroformate with another alcohol molecule.

-

Pyridine: Acts as a base to scavenge the HCl produced, driving the reaction to completion.[13]

Key Reactions of Chloroformates

The reactivity of chloroformates is dominated by the electrophilic nature of the carbonyl carbon.[15] They readily react with nucleophiles, making them excellent reagents for introducing the ROC(O)- group.

-

Carbamate Formation: Reaction with primary or secondary amines yields carbamates, a critical linkage in many pharmaceuticals and a common protecting group for amines.[3] ROC(O)Cl + R'2NH → ROC(O)NR'2 + HCl

-

Carbonate Formation: Reaction with alcohols in the presence of a base produces carbonate esters.[3] ROC(O)Cl + R'OH → ROC(O)OR' + HCl

The following diagram illustrates the general synthetic workflow and subsequent reactions.

Sources

- 1. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 6. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 9. IUPAC Rules [chem.uiuc.edu]

- 10. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 11. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

Spectroscopic Characterization of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectral data for the compound 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran (CAS No. 2009-84-9). This molecule is of significant interest in organic synthesis, often utilized as a protected form of a bifunctional linker. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the structural information derived from each technique. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a molecule that combines a tetrahydropyran (THP) protecting group with a 6-chlorohexyl chain. The THP group is a common choice for the protection of alcohols due to its stability under a wide range of non-acidic conditions and its relatively straightforward introduction and removal. The chloroalkyl chain provides a reactive handle for subsequent nucleophilic substitution reactions. Accurate and comprehensive spectroscopic characterization is therefore essential to confirm the successful synthesis and purity of this important synthetic intermediate.

This guide will provide a detailed examination of the key spectroscopic features of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, leveraging data typically found in chemical databases such as PubChem[1][2]. The analysis will be presented with a focus on the practical application of these techniques in a research and development setting.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data.

Figure 1: 2D structure of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran.

The key structural features to be identified in the spectra are:

-

The tetrahydropyran (THP) ring.

-

The acetal linkage (O-CH-O).

-

The flexible hexyl chain.

-

The terminal chloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is expected to show distinct signals for the protons of the THP ring and the chlorohexyloxy side chain.

Table 1: Predicted ¹H NMR Spectral Data for 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.57 | t | 1H | O-CH-O (acetal proton) |

| ~3.85 | m | 1H | O-CH₂ (THP ring) |

| ~3.73 | m | 1H | O-CH₂ (hexyl chain) |

| ~3.49 | m | 1H | O-CH₂ (THP ring) |

| ~3.53 | t | 2H | Cl-CH₂ |

| ~1.82 - 1.45 | m | 12H | -CH₂- (THP ring and hexyl chain) |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for non-polar to moderately polar organic molecules, as it provides good solubility and a clean spectral window. A standard operating frequency of 400 or 500 MHz for the spectrometer is generally sufficient to resolve the key proton signals in this molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

| Chemical Shift (δ, ppm) | Assignment |

| ~98.8 | O-CH-O (acetal carbon) |

| ~67.5 | O-CH₂ (hexyl chain) |

| ~62.3 | O-CH₂ (THP ring) |

| ~45.0 | Cl-CH₂ |

| ~32.5 | CH₂ (hexyl chain) |

| ~30.7 | CH₂ (THP ring) |

| ~29.4 | CH₂ (hexyl chain) |

| ~26.7 | CH₂ (hexyl chain) |

| ~25.5 | CH₂ (THP ring) |

| ~25.4 | CH₂ (hexyl chain) |

| ~19.6 | CH₂ (THP ring) |

Causality Behind Experimental Choices: For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, making it easier to identify the number of unique carbon environments[3]. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope[4]. The choice of a 30° pulse angle and a short relaxation delay can optimize signal acquisition for a variety of carbon types within a reasonable timeframe[5].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The spectrum is acquired on a Bruker AM-270 spectrometer (or equivalent) operating at the appropriate frequencies for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition:

-

A standard pulse program is used.

-

A sufficient number of scans (e.g., 16) are acquired to ensure a good signal-to-noise ratio.

-

The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is employed.

-

A larger number of scans (e.g., 1024) is typically required.

-

The spectral width is set to cover the expected range for aliphatic and ether carbons (e.g., 0-120 ppm).

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is expected to be dominated by absorptions corresponding to C-H, C-O, and C-Cl bonds.

Table 3: Predicted IR Spectral Data for 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 - 2860 | Strong | C-H stretching (aliphatic) |

| 1120 - 1040 | Strong | C-O stretching (ether) |

| 750 - 650 | Medium | C-Cl stretching |

Causality Behind Experimental Choices: For a liquid sample, the simplest and most common method is to acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr)[6][7][8]. These materials are transparent in the mid-IR region. This method avoids the use of solvents which would introduce their own interfering absorptions.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A single drop of neat 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) plate. A second plate is carefully placed on top to create a thin liquid film.

-

Instrumentation: The spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.

-

Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, electron ionization (EI) is a common technique.

Table 4: Predicted Mass Spectrometry Data for 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

| m/z | Interpretation |

| 220/222 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 85 | Tetrahydropyranyl cation (base peak) |

| 135/137 | Loss of the tetrahydropyranyl group |

Causality Behind Experimental Choices: Electron Ionization (EI) at a standard energy of 70 eV is a robust and widely used method for the analysis of relatively small, volatile organic molecules[9][10][11]. This "hard" ionization technique leads to extensive fragmentation, creating a characteristic fingerprint for the molecule that can be compared against spectral libraries.

Fragmentation Pathway

The most prominent fragmentation in the mass spectrum of ethers is typically α-cleavage, where the bond adjacent to the oxygen atom is broken.

Figure 2: Proposed key fragmentation pathways in the EI-MS of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization: The sample is vaporized and then ionized using an electron impact (EI) source, typically operating at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This suite of spectroscopic data serves as a reliable fingerprint for the molecule, ensuring its identity and purity in synthetic applications.

References

- PubChem. (n.d.). 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. National Center for Biotechnology Information.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Kintek Solution. (n.d.). How Do You Prepare Samples For IR Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder.

- Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination.

- Creative Proteomics. (n.d.). Electron Ionization.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.

- LCGC International. (2020). Electron Ionization for GC–MS.

- University of Missouri. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department.

- ResearchGate. (n.d.). How to prepare IR samples?.

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy.

- CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR.

- PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information.

- PubChem. (n.d.). PubChem Compound Help. National Center for Biotechnology Information.

- PubChem. (n.d.). PubChem. National Center for Biotechnology Information.

Sources

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. kindle-tech.com [kindle-tech.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Solubility of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran in Common Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the characterization of a molecule's physicochemical properties is a cornerstone of success. Among these, solubility stands out as a critical parameter influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, a key heterocyclic intermediate[1], is frequently utilized in the synthesis of more complex active pharmaceutical ingredients (APIs). Its pyran ring structure is a common motif in a variety of natural products and bioactive molecules.[2] A thorough understanding of its solubility profile in common organic solvents is therefore not merely academic; it is essential for process optimization, purification strategies, and ensuring reproducible outcomes in a research and development setting.

This in-depth technical guide provides a comprehensive overview of the solubility of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present available solubility data, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, with a molecular formula of C11H21ClO2 and a molecular weight of 220.73 g/mol [4], offers key insights into its expected solubility.

-

The Tetrahydropyran (THP) Ring: This portion of the molecule contains an ether linkage, contributing some polar character through the lone pairs of electrons on the oxygen atom. The THP ring itself is a relatively non-polar, cyclic ether.

-

The Hexyloxy Chain: The six-carbon alkyl chain is a significant non-polar feature, which will favor solubility in non-polar organic solvents.

-

The Terminal Chlorine Atom: The chloro- group at the end of the alkyl chain introduces some polarity due to the electronegativity of chlorine.

Overall, 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran can be described as a molecule of intermediate polarity with both polar (ether, chloro) and significant non-polar (hexyl chain) characteristics. This structure suggests that it will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of low to moderate polarity.

Quantitative Solubility Data

Publicly available, experimentally determined solubility data for 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran in a wide range of organic solvents is limited. However, a calculated water solubility value has been reported.

| Solvent | Formula | Polarity | Solubility (g/L) | Temperature (°C) | Data Type |

| Water | H₂O | High | 0.75 | 25 | Calculated[5] |

This table will be updated as more experimental data becomes available.

The very slight calculated solubility in water (0.75 g/L) aligns with the structural analysis, indicating that the non-polar characteristics of the molecule dominate its behavior in highly polar protic solvents.[5] For drug development purposes, where this compound may be a precursor, its solubility in various organic solvents used for synthesis and purification (e.g., alcohols, ethers, esters, and hydrocarbons) is of paramount importance.

Experimental Protocol for Solubility Determination: An Isothermal Equilibrium Method

To empower researchers to generate their own high-quality solubility data, we provide a robust, step-by-step protocol based on the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Rationale for Method Selection

The isothermal equilibrium method is chosen for its accuracy and reproducibility. By allowing the system to reach equilibrium, we ensure that the measured solubility represents the true thermodynamic saturation point under the specified conditions. This is crucial for building reliable and transferable process models in drug development.

Materials and Equipment

-

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran (purity >98%)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, hexane)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass test tubes with screw caps[6]

-

Constant temperature incubator or shaking water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran to a series of labeled vials. An excess is critical to ensure saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

For finely suspended particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) in g/L using the following formula: S = C × DF × V Where:

-

C = Concentration of the diluted sample from the calibration curve (g/L)

-

DF = Dilution factor

-

V = Initial volume of the solvent (L)

-

-

Safety Precautions

-

Always work in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8]

-

Consult the Safety Data Sheet (SDS) for 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran and all solvents used for specific handling and disposal instructions.[7]

Visualization of the Experimental Workflow

To provide a clear visual representation of the solubility determination process, the following workflow diagram has been generated.

Caption: A flowchart of the isothermal equilibrium method for determining solubility.

Conclusion and Future Work

This technical guide has established the foundational knowledge for understanding and determining the solubility of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. Based on its molecular structure, it is predicted to be most soluble in organic solvents of low to moderate polarity. The provided experimental protocol offers a reliable method for researchers to generate precise solubility data across a range of solvents relevant to their work in drug synthesis and development.

Future work should focus on the systematic experimental determination of its solubility in a comprehensive panel of pharmaceutically relevant solvents at various temperatures. This data will be invaluable for creating predictive models, optimizing reaction and purification conditions, and ultimately accelerating the drug development pipeline.

References

Sources

- 1. 2-(6-CHLOROHEXYLOXY)TETRAHYDRO-2H-PYRAN | CAS 2009-84-9 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | C11H21ClO2 | CID 329803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 2009-84-9, 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, 2-(6-Chlorohexyloxy)tetrahydropyran, 6-(Tetrahydropyranyloxy)hexyl chloride, 6-Chloro-1-hexyl 2-tetrahydropyranyl ether, NSC 314555 - chemBlink [chemblink.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. labsolu.ca [labsolu.ca]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data Presented

Unveiling the Chemical Identity and Known Properties

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a bifunctional organic molecule featuring a tetrahydropyran (THP) ether and a primary alkyl chloride. The THP ether group is a common protecting group for alcohols in organic synthesis, known for its stability in basic conditions and lability in acidic environments. The chloroalkane moiety introduces a reactive site susceptible to nucleophilic substitution.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₁ClO₂ | [2] |

| Molecular Weight | 220.74 g/mol | [1] |

| CAS Number | 2009-84-9 | [3] |

| Density | 1.03 g/mL at 25 °C | [1] |

| Boiling Point | 133-135 °C at 10 mmHg | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

Hazard Identification and Risk Assessment: A Logic-Driven Approach

In the absence of specific GHS classifications, a hazard assessment must be inferred from the reactivity of the functional groups and data from similar molecules.

Anticipated Hazards

Based on safety data for other tetrahydropyran derivatives and chloroalkanes, the following hazards should be anticipated[4][5][6][7]:

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.

-

Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.

-

Harmful if Swallowed: Ingestion may be harmful.

GHS Pictogram Analogy

While no specific pictograms are assigned, based on the anticipated hazards of similar compounds, it is prudent to handle this chemical as if it requires the following GHS pictograms:

Caption: Recommended PPE donning and doffing sequence.

Handling and Storage: Ensuring Chemical Stability and Integrity

Proper handling and storage are paramount to maintaining the chemical's stability and preventing hazardous situations.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible substances such as strong oxidizing agents and strong acids.

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

A recommended storage temperature is between 2-8°C under an inert atmosphere, such as argon.[8]

-

Store away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents and acids.

Reactivity and Stability Profile

-

Stability: The tetrahydropyran (THP) ether linkage is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

-

Reactivity: The primary alkyl chloride is a site for nucleophilic substitution reactions.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. |

Accidental Release Measures

The appropriate response to a spill depends on its size and location.

Caption: Decision-making workflow for responding to a spill.

Disposal Considerations: Responsible Stewardship

As a chlorinated organic compound, 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran must be disposed of as hazardous waste.

-

Waste Classification: This compound is classified as a halogenated organic waste.

-

Disposal Method: Do not dispose of this chemical down the drain or in regular trash. It must be collected in a designated, properly labeled, and sealed container for hazardous waste. Disposal should be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Incineration is a common disposal method for chlorinated organic residues.[9]

Conclusion: A Commitment to Safety

The responsible use of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran in research and development necessitates a proactive and informed approach to safety. While a specific, comprehensive safety datasheet is not currently available, a thorough understanding of the hazards associated with its functional groups allows for the implementation of robust safety protocols. By adhering to the principles of prudent practice, including the consistent use of engineering controls and personal protective equipment, researchers can mitigate risks and ensure a safe laboratory environment.

References

- Process for Disposal of Chlorinated Organic Residues. (n.d.).

- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14).

- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.

-

DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

-

Chemical Emergency Response. (n.d.). Office of Environmental Health and Safety. Retrieved from [Link]

-

2-(6-CHLOROHEXYLOXY)TETRAHYDRO-2H-PYRAN | CAS 2009-84-9. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.

-

Chapter 19, Chemical Hygiene Plan: Emergency Response. (2025, January). University of Nevada, Reno. Retrieved from [Link]

-

Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved from [Link]

-

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | C11H21ClO2 | CID 329803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(6-CHLOROHEXYLOXY)TETRAHYDRO-2H-PYRAN | CAS 2009-84-9 [matrix-fine-chemicals.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.ca [fishersci.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

The Synthetic Cornerstone: A Technical Guide to 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran in Modern Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract